2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine
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Overview
Description
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine is a complex organic compound with the molecular formula C14H12Cl2N4S This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with dichlorophenyl and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine typically involves multiple steps. One common method starts with the preparation of the triazolopyrimidine core, followed by the introduction of the dichlorophenyl and methylsulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}acetic acid
- 2-{[(2,4-Dimethylphenoxy)-5-chlorophenyl]acetic acid
- [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-
Uniqueness
Compared to similar compounds, 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methylsulfanyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4S/c1-8-5-9(2)20-13(17-8)18-14(19-20)21-7-10-3-4-11(15)6-12(10)16/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWKXOBKUCOWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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